molecular formula C7H6N4O3 B3023501 2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid CAS No. 84384-71-4

2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid

Cat. No. B3023501
CAS RN: 84384-71-4
M. Wt: 194.15 g/mol
InChI Key: YBWSKZFXENCATM-UHFFFAOYSA-N
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Description

2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid (2-OPTA) is an organic compound with the molecular formula C7H5N3O3. It is a pyrazolotriazinone derivative and a member of the pyrazolotriazinone family. 2-OPTA is a key intermediate in the synthesis of a variety of compounds and has been widely used in pharmaceutical and chemical research.

Scientific Research Applications

Synthesis and Bioevaluation

Pyrazoles, including derivatives similar to the specified compound, have been synthesized under various conditions, showcasing significant physical and chemical properties. They have been explored for their potential applications across a range of activities including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018). This demonstrates the compound's relevance in the development of new materials and agents with specific biological activities.

Organometallic Chemistry

The chemistry of pyrazole-based complexes, particularly those involving group 5 metals, has been studied for its applications in modeling interactions in metalloproteins and developing new organometallic chemistries (M. Etienne, 1996). Such research is pivotal in understanding biological processes and designing catalysts for industrial applications.

Structural Chemistry and Self-Assembly

Research on spacer-armed pyridylazoles, which include structures related to pyrazoles, has highlighted their ability to form polynuclear complexes with highly symmetric architectures. These findings are significant for the design of molecular structures with specific properties, useful in materials science and nanotechnology (A. Gusev et al., 2019).

Anticancer Applications

The therapeutic potentials of pyrazole derivatives have been extensively reviewed, with a focus on their anticancer, analgesic, anti-inflammatory, and antimicrobial activities. This highlights the broad spectrum of pharmacological applications of these compounds, beyond their structural and chemical interests (A. M. Dar & Shamsuzzaman, 2015).

Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the specified compound, is noted for its wide range of medicinal properties. This includes applications as anticancer agents, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists, underscoring the scaffold's versatility in drug discovery (S. Cherukupalli et al., 2017).

Safety and Hazards

The safety information available indicates that the compound has the GHS07 pictogram. The hazard statements are H302, H312, H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c12-6(13)3-10-7(14)5-1-2-8-11(5)4-9-10/h1-2,4H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWSKZFXENCATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)N(N=CN2N=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid
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2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid
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2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid
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2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid
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2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid
Reactant of Route 6
2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid

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